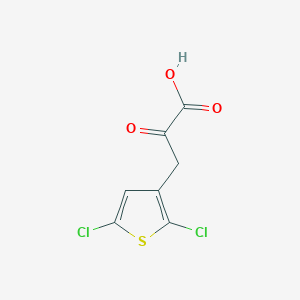

3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid

Description

3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid is a substituted propanoic acid derivative featuring a dichlorinated thiophene ring and a 2-oxo (α-keto) functional group. The compound’s structure combines a heterocyclic aromatic system (thiophene) with electron-withdrawing chlorine substituents and a reactive keto-carboxylic acid moiety.

Key structural attributes include:

- Thiophene backbone: The 2,5-dichloro substitution pattern increases steric and electronic effects, influencing reactivity and intermolecular interactions.

- 2-Oxopropanoic acid: The α-keto group enhances electrophilicity, making the compound a candidate for nucleophilic addition reactions or enzyme inhibition (e.g., in metabolic pathways).

Propriétés

IUPAC Name |

3-(2,5-dichlorothiophen-3-yl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2H,1H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDPPVMTLRQMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CC(=O)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorothiophene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiophene derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials, including polymers and organic semiconductors

Biological Studies: The compound is used in molecular docking studies to evaluate its interaction with biological targets, such as enzymes and receptors. This helps in understanding its mechanism of action and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to interact with cytochrome P450 enzymes, inhibiting their activity and leading to potential therapeutic effects . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function and exerting its biological effects.

Comparaison Avec Des Composés Similaires

3-(2,5-Dichlorothiophen-3-yl)propanoic Acid

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

- Structure: Contains a methylamino group and hydroxyl substituent instead of chlorine and keto-carboxylic acid.

- Biological Relevance : Such derivatives are intermediates in pharmaceuticals (e.g., dopamine analogs), highlighting the role of nitrogen and oxygen heteroatoms in bioactivity.

Aromatic vs. Heterocyclic Propanoic Acid Derivatives

3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic Acid ()

- Molecular Formula: C₉H₇Cl₂NO₃.

- LogP : 2.60 (indicative of moderate lipophilicity).

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate ()

- Structure: Features a quinoxaline ring fused with a phenyl group and ester functionality.

- Properties : The ester group reduces acidity (pKa ~5–6) compared to the free carboxylic acid in the target compound (pKa ~2–3) .

Data Table: Structural and Physicochemical Comparison

*Estimated using fragment-based methods (Cl₂-thiophene + α-keto acid).

†Predicted via computational tools (e.g., XLogP3).

Research Findings and Functional Insights

- Reactivity: The α-keto group in the target compound facilitates nucleophilic attacks, as seen in analogous quinoxaline derivatives where keto-esters undergo condensation reactions .

- Biological Activity : Thiophene-based acids with chlorine substituents exhibit enhanced binding to cytochrome P450 enzymes compared to phenyl analogs, likely due to sulfur’s polarizability and chlorine’s electron-withdrawing effects .

- Synthetic Challenges: The dichlorothiophene moiety complicates purification, as noted in , where impurities like fluoronaphthalene derivatives require stringent chromatographic controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.